molecular formula C24H36N2O17 B13821552 Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N',N'-tetraacetic acid

Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N',N'-tetraacetic acid

Cat. No.: B13821552
M. Wt: 624.5 g/mol
InChI Key: HGKUHLMRFLRLTN-UHFFFAOYSA-N
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Description

Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific fields due to its ability to bind metal ions, particularly calcium and magnesium. This compound is essential in biochemical research, molecular biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid involves multiple steps. The primary method includes the reaction of ethylene glycol bis(2-aminoethyl ether) with acetic anhydride in the presence of a catalyst. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is its ability to chelate metal ions. It binds to metal ions through its multiple carboxylate and ether groups, forming stable complexes. This chelation process is crucial in various biochemical and industrial applications where metal ion control is necessary .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is unique due to its specific structure that provides enhanced chelation properties, particularly for calcium and magnesium ions. Its acetoxymethyl groups offer additional stability and solubility compared to other chelating agents .

Properties

Molecular Formula

C24H36N2O17

Molecular Weight

624.5 g/mol

IUPAC Name

2-[carboxymethyl-[1,4-diacetyloxy-3-[1,4-diacetyloxy-3-[bis(carboxymethyl)amino]butan-2-yl]oxybutan-2-yl]amino]acetic acid

InChI

InChI=1S/C24H36N2O17/c1-13(27)39-9-17(25(5-21(31)32)6-22(33)34)19(11-41-15(3)29)43-20(12-42-16(4)30)18(10-40-14(2)28)26(7-23(35)36)8-24(37)38/h17-20H,5-12H2,1-4H3,(H,31,32)(H,33,34)(H,35,36)(H,37,38)

InChI Key

HGKUHLMRFLRLTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(COC(=O)C)OC(COC(=O)C)C(COC(=O)C)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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